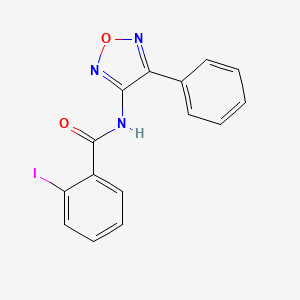![molecular formula C18H19BrN2O2 B5128112 N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide](/img/structure/B5128112.png)
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-tert-butylbenzamide, commonly known as BTB06584, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
BTB06584 exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For instance, BTB06584 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BTB06584 can modulate the expression of genes that are involved in cancer progression and neurodegeneration. Additionally, BTB06584 has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, which can prevent the growth and proliferation of bacteria.
Biochemical and Physiological Effects:
BTB06584 has been shown to have several biochemical and physiological effects. For instance, BTB06584 can induce apoptosis, a process of programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, BTB06584 can reduce oxidative stress and inflammation in the brain, which can prevent neurodegeneration. Furthermore, BTB06584 can inhibit the growth of bacteria by interfering with the synthesis of bacterial cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
BTB06584 has several advantages for lab experiments, such as its high potency and specificity for its target enzymes and proteins. Additionally, BTB06584 has been shown to have low toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, one limitation of using BTB06584 in lab experiments is its high cost, which can limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on BTB06584. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of BTB06584. Furthermore, the potential use of BTB06584 in the treatment of infectious diseases, such as tuberculosis, warrants further investigation. Finally, the development of more cost-effective synthesis methods for BTB06584 can facilitate its widespread use in research.
Synthesemethoden
BTB06584 can be synthesized through a multi-step process involving the reaction of 3-bromo-4-tert-butylbenzoic acid with thionyl chloride to form 3-bromo-4-tert-butylbenzoyl chloride. This intermediate compound is then reacted with 4-aminobenzamide in the presence of a base to produce BTB06584.
Wissenschaftliche Forschungsanwendungen
BTB06584 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that BTB06584 exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, BTB06584 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, BTB06584 has been investigated for its potential use in treating infectious diseases, such as tuberculosis, by inhibiting the growth of the causative agent.
Eigenschaften
IUPAC Name |
3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)14-9-6-12(10-15(14)19)17(23)21-13-7-4-11(5-8-13)16(20)22/h4-10H,1-3H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTVHQGGFBLCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5128034.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)
![[6-fluoro-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5128065.png)
![4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5128070.png)

![5-(2-nitrophenyl)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5128083.png)
![2-{4-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B5128091.png)
![2-tert-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5128092.png)
![4,4,8-trimethyl-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium bromide](/img/structure/B5128097.png)
![{3-[(5-methoxy-1H-benzimidazol-2-yl)thio]propyl}dimethylamine dihydrobromide](/img/structure/B5128130.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]-4-methylpiperidine](/img/structure/B5128137.png)
